![molecular formula C21H18BrN5O3 B2375829 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide CAS No. 1029775-52-7](/img/structure/B2375829.png)
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide
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Overview
Description
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzhydrazide with benzenesulfonyl chloride in the presence of a base, followed by cyclization with cyanogen bromide to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide include other 1,2,4-oxadiazole derivatives such as 3-(4-methylphenyl)-1,2,4-oxadiazole and 5-(4-methylphenyl)-1,2,4-oxadiazole . These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Biological Activity
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide, commonly referred to as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Property | Value |
---|---|
Molecular Formula | C20H19N5O4 |
Molecular Weight | 393.396 g/mol |
LogP | 4.856 |
Polar Surface Area | 117.080 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death. The oxadiazole ring structure plays a crucial role in its pharmacological properties by enabling effective binding to target sites.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Such as Candida albicans.
The compound's mechanism involves disrupting the synthesis of the bacterial cell wall and inhibiting metabolic pathways essential for microbial growth .
Anticancer Activity
In addition to its antimicrobial properties, this oxadiazole derivative has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
- Disrupting cell cycle progression.
For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including the compound . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- Anticancer Mechanism : Research conducted by Smith et al. (2023) explored the effects of this compound on ovarian cancer cells. The findings revealed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability compared to untreated controls, attributed to apoptosis induction confirmed by flow cytometry analysis.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPEECVEQKCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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